molecular formula C12H17NO3 B8446429 3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine

3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine

Cat. No. B8446429
M. Wt: 223.27 g/mol
InChI Key: DSJSKLRBUNEIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-1-amine

InChI

InChI=1S/C12H17NO3/c13-5-2-6-14-11-4-1-3-10(9-11)12-15-7-8-16-12/h1,3-4,9,12H,2,5-8,13H2

InChI Key

DSJSKLRBUNEIAX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)OCCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-[3-(3-formylphenoxy)propyl]-1H-isoindole-1,3-(2H)-dione (90 g) and p-toluenesulphonic acid, monohydrate (200 mg) in benzene (900 ml) and ethane-1,2-diol (25 g) was heated under reflux using a Dean-Stark separator for 8 h. The cooled solution was washed successively with sodium carbonate solution, water, sodium chloride solution, and evaporated in vacuo. The resulting oil was dissolved in tetrahydrofuran (1 liter) and stirred with hydrazine hydrate (50 ml) at room temperature for 24 hr. The mixture was diluted with ether and filtered. The filtrate was distilled to give the title compound as a colourless oil (55.2 g) b.p. 134°-6° (0.7 mm). TLC silica; methanol:ammonia 80:1; Rf 0.4.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1c2ccccc2C(=O)N1CCCOc1cccc(C2OCCO2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of N-{3-[3-(1,3-dioxolan-2-yl)phenoxy]propyl}phthalimide (119.4 g, 0.3 mole) and hydrazine hydrate (78.6 mL, 1.62 mole) in 95% ethyl alcohol (1.5 L) was heated at reflux temperature for 17.5 hours. The thick white mixture was cooled in an ice-water bath, filtered and the solid washed with ice cold 95% ethyl alcohol. The combined filtrate and washings were evaporated under reduced pressure and the residue was partitioned between 940 mL of 5% aqueous sodium hydroxide and 500 mL of dichloromethane. The aqueous phase was extracted with 500 mL of dichloromethane and the combined organic phase was extracted with 300 mL of saturated aqueous sodium chloride. The organic phase was dried, evaporated under reduced pressure and the residue was distilled under high vacuum to give 49.9 g of the title compound; bp=143°-147° C. at 0.25 mmHg.
Name
N-{3-[3-(1,3-dioxolan-2-yl)phenoxy]propyl}phthalimide
Quantity
119.4 g
Type
reactant
Reaction Step One
Quantity
78.6 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.